Cas no 1504819-55-9 (2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid)

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxy group and dimethyl substitution on the pyrazole ring, contributing to its stability and reactivity. The butanoic acid moiety enhances solubility and functional versatility, making it suitable for further derivatization. This compound may serve as a key intermediate in the synthesis of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) or crop protection agents. Its well-defined molecular architecture allows for precise modifications, supporting targeted research in medicinal chemistry and material science.
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid structure
1504819-55-9 structure
Product Name:2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
CAS No:1504819-55-9
MF:C10H16N2O3
MW:212.245642662048
CID:6397583
PubChem ID:165979317
Update Time:2025-05-20

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
    • EN300-1802012
    • 1504819-55-9
    • Inchi: 1S/C10H16N2O3/c1-5-7(10(13)14)8-6(2)11-12(3)9(8)15-4/h7H,5H2,1-4H3,(H,13,14)
    • InChI Key: IIUHAWRUZOGCQL-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(C)=NN1C)C(C(=O)O)CC

Computed Properties

  • Exact Mass: 212.11609238g/mol
  • Monoisotopic Mass: 212.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 64.4Ų

2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Pricemore >>

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2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Related Literature

Additional information on 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid

Comprehensive Overview of 2-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-yl)Butanoic Acid (CAS No. 1504819-55-9)

2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 1504819-55-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, combining a methoxy group and a butanoic acid side chain, which contributes to its versatile applications. Researchers and industry professionals are increasingly exploring its potential in drug development, particularly due to its role as an intermediate in synthesizing bioactive molecules.

The compound's CAS number 1504819-55-9 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid, reflects its structural complexity, which includes a pyrazole ring substituted with methyl and methoxy groups. This configuration enhances its stability and reactivity, making it valuable for organic synthesis and medicinal chemistry applications.

In recent years, the demand for pyrazole-based compounds has surged, driven by their utility in designing anti-inflammatory and antimicrobial agents. 2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid is no exception, with studies highlighting its potential as a building block for small-molecule drugs. Its carboxylic acid functionality allows for further derivatization, enabling researchers to tailor its properties for specific therapeutic targets.

From an industrial perspective, this compound is often discussed in forums focusing on green chemistry and sustainable synthesis. Innovations in catalytic methods and solvent-free reactions have been applied to its production, aligning with global trends toward environmentally friendly manufacturing. Questions like "How to optimize the synthesis of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid?" or "What are the latest applications of pyrazole derivatives in medicine?" are frequently searched, reflecting user interest in both its synthesis and applications.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing CAS No. 1504819-55-9, ensuring purity and consistency in research settings. The compound's molecular weight (C10H16N2O3) and logP value are also critical parameters for pharmacokinetic studies, often cited in discussions about drug-likeness and ADME properties.

Beyond pharmaceuticals, 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid has potential in agrochemical formulations, particularly as a precursor for herbicides and plant growth regulators. Its structural motifs are similar to those found in commercially successful agrochemicals, sparking interest in its scalability and cost-effectiveness. Searches like "pyrazole derivatives in agriculture" or "eco-friendly agrochemical intermediates" underscore this trend.

In summary, 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 1504819-55-9) represents a multifaceted compound with broad relevance in modern chemistry. Its integration into drug discovery pipelines and agrochemical innovation highlights its importance, while advancements in synthetic methodologies continue to enhance its accessibility. For researchers and industry stakeholders, understanding its properties and applications is key to unlocking its full potential.

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